
Mono(1-octylquinolin-1-ium) tribromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono(1-octylquinolin-1-ium) tribromide is a quaternary ammonium compound that features a quinoline ring substituted with an octyl group and three bromine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mono(1-octylquinolin-1-ium) tribromide typically involves the quaternization of 1-octylquinoline with bromine. The reaction is carried out under controlled conditions to ensure the formation of the tribromide salt. The general synthetic route can be summarized as follows:
Starting Material: 1-octylquinoline.
Reagent: Bromine (Br₂).
Solvent: An appropriate solvent such as acetonitrile or dichloromethane.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the formation of the tribromide salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The process would include:
Continuous Addition: Controlled addition of bromine to a solution of 1-octylquinoline.
Temperature Control: Maintaining an optimal temperature to prevent side reactions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Mono(1-octylquinolin-1-ium) tribromide can undergo various chemical reactions, including:
Oxidation: The bromine atoms can participate in oxidation reactions, making the compound a potential oxidizing agent.
Reduction: Under specific conditions, the bromine atoms can be reduced, leading to the formation of different products.
Substitution: The bromine atoms can be substituted by other nucleophiles, resulting in the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of quinoline derivatives with higher oxidation states.
Reduction: Formation of de-brominated quinoline derivatives.
Substitution: Formation of new quaternary ammonium salts with different substituents.
科学的研究の応用
Mono(1-octylquinolin-1-ium) tribromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in oxidation and substitution reactions.
Biology: Investigated for its potential antimicrobial properties due to the presence of bromine atoms.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism by which Mono(1-octylquinolin-1-ium) tribromide exerts its effects involves the interaction of the bromine atoms with biological molecules. The bromine atoms can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. Additionally, the compound can interact with nucleophiles in biological systems, leading to the modification of proteins and nucleic acids.
類似化合物との比較
Similar Compounds
Pyridinium tribromide: Similar in structure but contains a pyridine ring instead of a quinoline ring.
Benzyltrimethylammonium tribromide: Contains a benzyl group and a trimethylammonium moiety.
Tetramethylammonium tribromide: Contains a tetramethylammonium group.
Uniqueness
Mono(1-octylquinolin-1-ium) tribromide is unique due to the presence of the octyl group and the quinoline ring, which confer specific chemical properties and potential biological activities. The combination of these structural features makes it distinct from other quaternary ammonium tribromides.
特性
分子式 |
C17H24Br3N |
|---|---|
分子量 |
482.1 g/mol |
IUPAC名 |
molecular bromine;1-octylquinolin-1-ium;bromide |
InChI |
InChI=1S/C17H24N.Br2.BrH/c1-2-3-4-5-6-9-14-18-15-10-12-16-11-7-8-13-17(16)18;1-2;/h7-8,10-13,15H,2-6,9,14H2,1H3;;1H/q+1;;/p-1 |
InChIキー |
XHOPZSQPEIMISX-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCC[N+]1=CC=CC2=CC=CC=C21.[Br-].BrBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(Bromomethyl)-6-chlorobenzo[d]oxazole](/img/structure/B12876232.png)
![[1,1'-Biphenyl]-3-yldicyclohexylphosphine](/img/structure/B12876239.png)
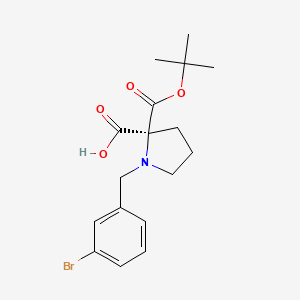

![2-(Aminomethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12876260.png)



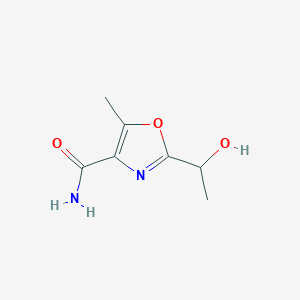
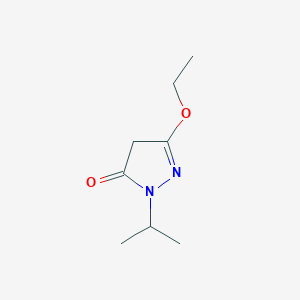
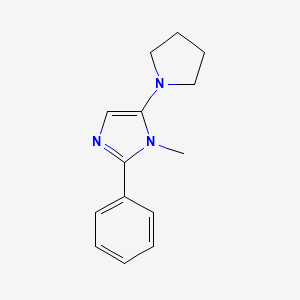
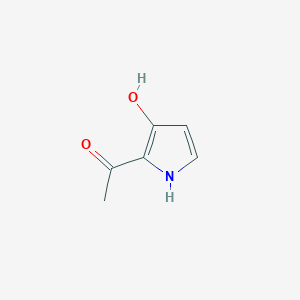
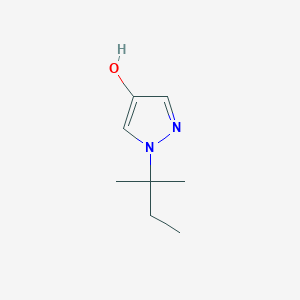
![ditert-butyl-[2,4-dimethoxy-6-[3-phenyl-2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane](/img/structure/B12876343.png)
